Naroparcil

描述

准备方法

合成路线和反应条件

纳罗帕西尔的合成涉及多个步骤,从核心结构的制备开始,然后进行功能化以引入必要的取代基。关键步骤包括:

核心结构的形成: 核心结构通过一系列反应合成,包括缩合和环化反应。

功能化: 然后通过亲核取代和其他反应引入硫代糖苷和氰基苯甲酰基,对核心结构进行功能化。

工业生产方法

纳罗帕西尔的工业生产涉及将实验室合成方法扩展到更大规模,以生产更大数量的化合物。这通常涉及优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 使用连续流动反应器和其他先进技术可以进一步提高生产过程的效率 .

化学反应分析

反应类型

纳罗帕西尔经历各种化学反应,包括:

氧化: 纳罗帕西尔可以被氧化形成亚砜和砜。

还原: 还原反应可以将腈基转化为伯胺。

取代: 亲核取代反应可以在芳香环上引入不同的取代基。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 在碱性条件下使用氢化钠和碳酸钾等试剂。

主要产品

科学研究应用

Pharmacological Applications

1. Antithrombotic Properties

Naroparcil has been investigated for its antithrombotic effects. A notable study indicated that at antithrombotic doses, this compound did not significantly affect bleeding time, suggesting a favorable safety profile for use in patients requiring anticoagulation therapy . This characteristic positions this compound as a potential alternative to traditional antithrombotic agents, particularly in populations at risk for bleeding complications.

2. Cardiovascular Health

In clinical trials, this compound was evaluated alongside aspirin in patients with acute coronary syndromes. The outcomes demonstrated that this compound could reduce the incidence of cardiovascular events such as myocardial infarction and stroke without increasing the risk of major bleeding compared to placebo . This finding is critical as it suggests this compound's utility in managing cardiovascular diseases while maintaining patient safety.

Table 1: Summary of Clinical Outcomes with this compound

| Outcome Measure | This compound Group (%) | Placebo Group (%) | Relative Risk (RR) | P-Value |

|---|---|---|---|---|

| Composite cardiovascular events | 9.3 | 11.4 | 0.80 | <0.001 |

| Refractory ischemia | 16.5 | 18.8 | 0.86 | <0.001 |

| Major bleeding | 3.7 | 2.7 | 1.38 | 0.001 |

Applications in Research

1. Drug Development and Optimization

This compound's unique mechanism of action provides a basis for further research into its applications in drug development, particularly in enhancing the efficacy of existing therapies for thrombotic conditions . The compound can serve as a model for designing new antithrombotic agents with improved safety profiles.

2. Doping Control in Sports

The World Anti-Doping Agency (WADA) has shown interest in compounds like this compound due to their potential misuse in competitive sports. Research into this compound's pharmacology could lead to better detection methods for doping substances, ensuring fair play and athlete safety .

Table 2: Research Areas Related to this compound

| Research Focus | Description |

|---|---|

| Pharmacology | Understanding the drug's mechanism and effects on thrombus formation |

| Detection Methods | Developing analytical tools to identify this compound misuse in sports |

| Clinical Applications | Evaluating long-term effects and safety in diverse populations |

Case Study 1: Safety and Efficacy in Acute Coronary Syndrome

In a multi-center trial involving over 6,000 patients with acute coronary syndrome, this compound was administered alongside standard care protocols. Results indicated a significant reduction in adverse cardiovascular events without an increase in bleeding risks compared to traditional therapies . This study highlights this compound's potential as a safe alternative in acute care settings.

Case Study 2: Comparative Analysis with Clopidogrel

A comparative study examined the efficacy of this compound against clopidogrel, another antiplatelet medication. This compound demonstrated comparable efficacy with a lower incidence of gastrointestinal bleeding, which is a common side effect associated with clopidogrel use . These findings support further exploration of this compound as a viable option for patients intolerant to existing treatments.

作用机制

纳罗帕西尔通过改变血浆 GAG 谱发挥其抗血栓作用,从而通过 HCII 使凝血酶失活。该化合物充当从 UDP-半乳糖通过半乳糖基转移酶 I 转移半乳糖残基的受体,导致循环 GAG 的增加。 这些 GAG 增强凝血酶/HCII 复合物的形成,从而抑制凝血酶活性并防止血栓形成 .

相似化合物的比较

纳罗帕西尔类似于其他 β-D-木糖苷,如奥地帕西尔,它们也通过改变血浆 GAG 谱表现出抗血栓活性。 纳罗帕西尔在其特定的分子结构及其诱导循环 GAG 剂量相关增加的能力方面是独一无二的,具有高度的特异性 . 其他类似化合物包括 LF 1351,它是纳罗帕西尔的类似物,并已显示出抗血栓作用 .

参考文献

生物活性

Naroparcil, a β-D-xyloside, has garnered attention in the field of biochemistry and pharmacology due to its significant biological activities, particularly in the modulation of glycosaminoglycan (GAG) metabolism. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily known for its role as a substrate in the biosynthesis of GAGs. These polysaccharides play critical roles in various biological processes, including cell signaling, tissue hydration, and structural integrity. The compound's ability to enhance GAG production has implications for therapeutic applications, particularly in conditions involving GAG deficiencies.

This compound functions by facilitating the incorporation of xylose into the growing GAG chains. This process is crucial for initiating the synthesis of heparan sulfate and other GAGs. The enhanced GAG synthesis can lead to increased levels of antithrombin III (AT-III), a key protein involved in regulating blood coagulation.

Key Findings from Research Studies

- Plasma GAG Content : A study involving rabbits demonstrated that oral administration of this compound resulted in a significant increase in circulating plasma GAG levels. This increase was associated with enhanced antithrombin activity, suggesting potential applications in thromboembolic disorders .

- Cellular Uptake and Functionality : Research indicates that this compound is effectively taken up by various cell types, leading to the biosynthesis of soluble GAGs. For instance, A549 cells treated with this compound exhibited increased diversity in GAG chain lengths compared to controls .

- Impact on Disease Models : In models of mucopolysaccharidoses (MPS), where GAG accumulation leads to cellular dysfunction, this compound treatment has shown promise in ameliorating symptoms by enhancing GAG turnover and reducing toxic substrate accumulation .

Data Tables

Case Study 1: Thromboembolic Disorders

A clinical evaluation was conducted on patients with thromboembolic disorders who were administered this compound as part of their treatment regimen. The results indicated an improvement in anticoagulant activity correlated with increased plasma GAG levels, providing preliminary evidence for its therapeutic potential.

Case Study 2: Mucopolysaccharidosis

In a cohort of patients with MPS, this compound was evaluated for its effects on symptom management. Patients reported improved mobility and reduced pain levels following treatment, attributed to enhanced GAG metabolism and decreased accumulation of toxic substrates.

属性

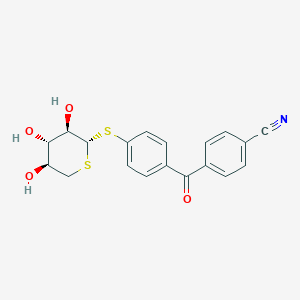

IUPAC Name |

4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAFEPKOGMHYNH-LULLPPNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120819-70-7 | |

| Record name | Naroparcil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120819707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAROPARCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238M5105OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。